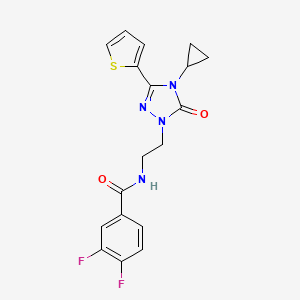
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide is a synthetic compound characterized by its complex molecular structure
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Preparation of 4-cyclopropyl-3-thiophen-2-yl-1H-1,2,4-triazol-5(4H)-one.
Alkylation with an ethylating agent to introduce the 2-(ethyl) group.
Coupling of the resultant intermediate with 3,4-difluorobenzoyl chloride under basic conditions.
Industrial production methods typically employ large-scale reactors with precise control over temperature, pressure, and pH to ensure high yield and purity.
Types of Reactions
Oxidation: : Can be oxidized to form sulfoxides or sulfones.
Reduction: : Reductive amination can lead to the hydrogenation of the thiophene ring.
Substitution: : Nucleophilic substitutions, especially on the difluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: : Using agents like potassium permanganate or m-chloroperbenzoic acid.
Reduction: : Utilizing hydrogen gas with palladium on carbon as a catalyst.
Substitution: : Strong nucleophiles like sodium methoxide.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Hydrogenated derivatives.
Substitution: : Substituted benzamides.
科学研究应用
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide has diverse scientific research applications:
Chemistry: : Used as a precursor in synthesizing more complex molecules.
Biology: : Functions as an enzyme inhibitor in various biochemical assays.
Industry: : Utilized in the manufacturing of certain pharmaceuticals and agrochemicals.
作用机制
This compound exerts its effects primarily through inhibition of specific enzymes. By binding to the active site, it blocks the enzyme’s activity, thus altering the metabolic pathways in the target organism. The molecular targets often involve enzymes with a thiophene-binding domain, leading to disruption in biological processes.
相似化合物的比较
Compared to other triazole-based compounds, N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide exhibits higher specificity and potency due to the unique difluorobenzamide group. Similar compounds include:
Fluconazole: : Used as an antifungal agent.
Voriconazole: : Another antifungal with a broader spectrum of activity.
Itraconazole: : Known for its potent activity against a range of fungal infections.
The uniqueness of the 3,4-difluorobenzamide moiety in this compound lies in its improved binding efficiency and specificity, making it a valuable candidate for research and therapeutic applications.
生物活性
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and biological efficacy based on diverse sources.
Chemical Structure and Properties
The compound features a triazole ring, cyclopropyl group, and thiophene moiety, contributing to its unique pharmacological properties. The molecular formula is C21H24N4O3S with a molecular weight of approximately 412.5 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O3S |
| Molecular Weight | 412.5 g/mol |
| CAS Number | 1448077-93-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the Triazole Ring : Utilizing cyclization reactions involving thiophene derivatives.
- Introduction of Functional Groups : Electrophilic aromatic substitution to introduce difluoro and amide groups.
- Purification : Employing chromatography techniques to isolate the final product with high purity.
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 7.8 µg/mL | 15.6 µg/mL |
| Escherichia coli | 15.6 µg/mL | 31.25 µg/mL |
| Pseudomonas aeruginosa | 31.25 µg/mL | 62.5 µg/mL |
These results suggest that the compound exhibits higher antibacterial activity than standard antibiotics like Oxytetracycline .
The biological activity is attributed to the compound's ability to inhibit key enzymes and disrupt cellular processes in bacteria. The presence of the triazole ring is particularly significant as it is known to interfere with fungal cell wall synthesis and has been linked to antifungal properties as well .
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Antifungal Activity : A derivative similar to N-(2-(4-cyclopropyl-5-oxo...) was shown to inhibit growth in various fungal strains, suggesting potential for treating fungal infections .
- Research on Drug Resistance : Compounds with triazole structures have been investigated for their ability to overcome drug resistance in pathogens such as Mycobacterium tuberculosis . This highlights the relevance of N-(2-(4-cyclopropyl...) in addressing contemporary challenges in infectious disease management.
属性
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O2S/c19-13-6-3-11(10-14(13)20)17(25)21-7-8-23-18(26)24(12-4-5-12)16(22-23)15-2-1-9-27-15/h1-3,6,9-10,12H,4-5,7-8H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKNBYJZGSXBAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC(=C(C=C3)F)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














